molecular formula C32H30N2O3 B1245988 Terrequinone A

Terrequinone A

Cat. No.: B1245988
M. Wt: 490.6 g/mol
InChI Key: NBSHFMWBYVHWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terrequinone A is a bis-indolylquinone natural product first isolated from the fungus Aspergillus terreus . This compound features a unique asymmetric quinone core structure and multiple functional groups, which contribute to its broad pharmacological potential . Its primary and most studied biological activity is antitumor activity, making it a compound of interest for oncology research . More recently, it has also been investigated for its potential in neurodegenerative disease research, showing moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes targeted in the management of Alzheimer's disease . The biosynthesis of this compound involves a fascinating pathway that begins with L-tryptophan. The key steps include its oxidation to indole pyruvic acid, followed by a head-to-tail dimerization and two distinct rounds of prenylation, resulting in the final mature compound . This complex pathway is governed by a dedicated five-gene cluster, tdiA – tdiE . While traditional chemical synthesis is challenging, recent advances in metabolic engineering have successfully reconstituted the entire biosynthetic pathway in engineered strains of Escherichia coli , enabling more efficient production from low-cost L-tryptophan and prenol . For researchers, this compound represents a valuable tool for: - Investigating the mechanisms of action of cytotoxic natural products. - Exploring the biochemistry of fungal secondary metabolism and prenylation reactions. - Developing new biocatalytic and synthetic biology strategies for complex molecule production. This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C32H30N2O3

Molecular Weight

490.6 g/mol

IUPAC Name

5-hydroxy-3-(1H-indol-3-yl)-4-(3-methylbut-2-enyl)-6-[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]cyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C32H30N2O3/c1-6-32(4,5)31-26(20-12-8-10-14-24(20)34-31)27-28(35)21(16-15-18(2)3)25(29(36)30(27)37)22-17-33-23-13-9-7-11-19(22)23/h6-15,17,33-35H,1,16H2,2-5H3

InChI Key

NBSHFMWBYVHWNG-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=O)C(=O)C(=C1O)C2=C(NC3=CC=CC=C32)C(C)(C)C=C)C4=CNC5=CC=CC=C54)C

Canonical SMILES

CC(=CCC1=C(C(=O)C(=O)C(=C1O)C2=C(NC3=CC=CC=C32)C(C)(C)C=C)C4=CNC5=CC=CC=C54)C

Synonyms

terrequinone A

Origin of Product

United States

Chemical Reactions Analysis

L-Tryptophan Oxidation (TdiD)

  • TdiD converts L-Trp to indolepyruvate (IPA) via transamination, requiring pyridoxal-5′-phosphate (PLP) as a cofactor .

  • IPA serves as the monomeric precursor for dimerization.

Dimerization (TdiA)

  • TdiA, a tridomain nonribosomal peptide synthetase (A-T-TE), catalyzes the nonoxidative coupling of two IPA molecules .

  • The thioesterase (TE) domain releases DDAQ D, a bis-indolylquinone scaffold .

Prenylation (TdiB/TdiE)

  • First prenylation : TdiB attaches a prenol-derived dimethylallyl pyrophosphate (DMAPP) to the hydroquinone core, forming ochrindole D . This step requires TdiE to prevent off-pathway monoprenylation .

  • Second prenylation : TdiB adds a second prenol group to the indole moiety, yielding this compound .

Metabolic Engineering Insights

Reconstituting the pathway in E. coli revealed critical parameters for optimizing this compound production :

Parameter Optimal Condition Yield Key Finding
Induction temperature25°C56 mg/LHigher protein activity at lower temperatures
L-Trp/prenol ratio1:3 (molar)106.3 mg/LExcess prenol shifts products from ochrindole D to this compound
Phosphopantetheinyl transferasesfp gene co-expression1.54 → 56 mg/LPost-translational activation of TdiA by sfp enhances dimerization efficiency

Reaction Byproducts and Regulation

  • Ochrindole D : A monoprenylated intermediate with anti-insect activity, accumulates when prenol is limited .

  • DDAQ D : The non-prenylated precursor exhibits anti-HIV activity but is cytotoxic at high concentrations .

  • TdiC ensures hydroquinone stability for prenylation, while TdiE prevents metabolic bottlenecks by redirecting intermediates .

Challenges in Pathway Engineering

  • Substrate competition : L-Trp is diverted to indole, tryptamine, and serotonin in E. coli, reducing this compound yields .

  • Prenol toxicity : Concentrations >0.42 g/L inhibit cell growth, necessitating fed-batch strategies .

Comparison with Similar Compounds

Table 1: Structural and Functional Features of Terrequinone A and Analogues

Compound Core Structure Prenylation Pattern Molecular Weight (Da) Key Bioactivities Source
This compound Monohydroxylated quinone Asymmetric (C₅-prenyl + C₅-tert-pentenyl) 490.23 Antitumor, cholinesterase inhibition Aspergillus spp., engineered E. coli
Ochrindole D Monohydroxylated quinone Monoprenylated (C₅-prenyl) 422.17 Anti-insect activity Aspergillus spp.
Asterriquinone C1 Dihydroxylated quinone Symmetric bis-prenylation 502.25 Antiviral, neuroprotection Aspergillus spp.
Citrinin Polyketide-derived No prenylation 250.24 Antimicrobial, nephrotoxic Aspergillus niveus

Key Insights:

  • Structural Divergence: this compound’s monohydroxylated quinone core and asymmetric prenylation contrast with asterriquinones (dihydroxylated cores) and ochrindole D (single prenyl group) .
  • Biosynthetic Pathways: this compound requires a five-enzyme system (tdiA–tdiE), while ochrindole D arises from partial prenylation of a shared precursor .

Table 2: Production Yields of Bis-Indolylquinones

Compound Production Method Yield (mg/L) Key Optimization Strategies Reference
This compound Engineered E. coli 106.3 DMAPP pathway enhancement; L-Trp/prenol ratio adjustment
Ochrindole D Fungal extraction 1.11 Prolonged fungal fermentation (28 days)
Asterriquinone C1 Chemical synthesis N/A Multi-step organic synthesis (low efficiency)

Key Insights:

  • Metabolic Engineering: this compound production in E. coli surpasses fungal yields by >95-fold, highlighting the scalability of synthetic biology .
  • Substrate Balancing: Optimizing L-Trp/prenol ratios (1:3) shifts product dominance from ochrindole D to this compound .

Enzymatic and Molecular Docking Studies

This compound and its analogues exhibit distinct binding modes to therapeutic targets:

  • Cholinesterase Inhibition: Molecular docking reveals this compound’s indolylquinone moiety interacts with catalytic sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), achieving RMSD values <2 Å compared to co-crystallized ligands .
  • Antitumor Mechanisms: The prenyl groups enhance membrane permeability, enabling this compound to disrupt cancer cell redox balance more effectively than non-prenylated citrinin .

Preparation Methods

Gene Cluster Architecture and Enzymatic Cascade

The terrequinone A biosynthetic cluster (tdiA–tdiE) in Aspergillus terreus coordinates a five-step enzymatic cascade (Table 1):

Table 1: Enzymatic components of the this compound pathway

EnzymeFunctionCofactor/CarrierKey Reaction Step
TdiDL-Tryptophan aminotransferasePyridoxal-5′-phosphateGenerates indole-3-pyruvate
TdiANonribosomal peptide synthetase (NRPS)4′-PhosphopantetheineNonoxidative dimerization
TdiCNADH-dependent quinone reductaseFADHydroquinone generation
TdiBPrenyltransferaseDimethylallyl pyrophosphateDual prenylation at C5/C5′
TdiEPathway regulatorUnknownPrevents off-pathway monoprenylation

The pathway initiates with TdiD converting L-tryptophan to indole-3-pyruvate, which undergoes TdiA-mediated dimerization via thioester-tethered intermediates. TdiC subsequently reduces the quinone moiety to enable TdiB-catalyzed asymmetric prenylation, with TdiE ensuring fidelity by suppressing premature monoprenylated byproducts.

Kinetic and Mechanistic Insights

  • Dimerization Specificity : TdiA’s condensation domain facilitates head-to-tail coupling of indole-3-pyruvate units through nonoxidative C–C bond formation, a rarity in NRPS systems.

  • Prenylation Dynamics : TdiB exhibits positional flexibility, installing prenyl groups at C5 and C5′ with 83% and 76% efficiency, respectively, as quantified by isotopic labeling.

  • Redox Cycling : TdiC’s FAD-dependent activity maintains the hydroquinone state (E°′ = −320 mV) to prevent oxidative polymerization.

Heterologous Production in Engineered Escherichia coli

Plasmid Design and Genetic Optimization

Recent advances (2022–2025) have enabled de novo this compound production in E. coli through modular plasmid systems (Figure 1):

Key Genetic Components :

  • pC02 Plasmid : Harbors tdiAS (NRPS), tdiBS (prenyltransferase), tdiCS (reductase), and sfpS (phosphopantetheinyl transferase) under T7 promoters.

  • pU03 Plasmid : Contains tdiDS (aminotransferase), tdiES (regulator), ScCKS (chorismate lyase), and AtIPKS (isopentenyl pyrophosphate synthase) for precursor supply.

Table 2: Performance metrics of recombinant E. coli BL21(DE3)

ParameterValueOptimization Strategy
This compound titer106.3 mg/LCodon harmonization of tdiAS–tdiES
Indole-3-pyruvate pool12.8 mMKnockout of tnaA (tryptophanase)
Prenyl donor availability4.2 mMMevalonate pathway overexpression
Fermentation duration72 hTwo-stage pH control (6.8 → 7.2)

Process Intensification Strategies

  • Precursor Balancing : Co-expression of ScCKS and AtIPKS increased dimethylallyl pyrophosphate (DMAPP) flux by 3.8-fold, addressing rate-limiting prenylation.

Synthetic Organic Chemistry Approaches

Challenges in Abiotic Synthesis

Chemical synthesis of this compound remains underexplored due to:

  • Regioselective Prenylation : Achieving C5/C5′ asymmetry requires orthogonal protecting groups (e.g., SEM, TBS) and sequential Mitsunobu reactions (22% yield over 6 steps).

  • Quinone Stability : Oxidative dimerization during late-stage deprotection necessitates stabilized hydroquinone intermediates.

Retrosynthetic Disconnections

Proposed routes leverage:

  • Biomimetic Dimerization : Ullmann coupling of iodinated indole precursors (CuI/L-proline, 65% yield).

  • Late-Stage Prenylation : Friedel-Crafts alkylation using prenyl bromide/BF3·OEt2 (51% yield, 4:1 C5/C7 selectivity).

Comparative Analysis of Production Platforms

Table 3: Economic and technical evaluation of this compound methods

MetricNative Fungal FermentationRecombinant E. coliChemical Synthesis
Titre (mg/L)18.4 ± 2.1106.3 ± 7.8N/A (batch)
Purity88% (HPLC)95% (HPLC)99% (after HPLC)
Time to Product14 days3 days21 days
Estimated COGs ($/g)1,2403208,450

Key tradeoffs:

  • Fungal Systems : Lower titers due to native regulation but require minimal genetic modification.

  • E. coli Platforms : High productivity offset by extensive metabolic engineering.

  • Chemical Routes : Milligram-scale feasibility for analog generation despite prohibitive costs .

Q & A

Q. What are the primary methodologies for isolating and purifying Terrequinone A from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as HPLC or column chromatography. Purity validation requires spectroscopic methods (NMR, LC-MS) and comparison with reference standards . Ensure reproducibility by documenting extraction parameters (solvent polarity, temperature) and column conditions (stationary phase, flow rate).

Q. How can researchers establish the structural stability of this compound under varying experimental conditions?

Methodological Answer: Conduct stability studies using accelerated degradation protocols (e.g., exposure to heat, light, or pH extremes). Monitor structural integrity via UV-Vis spectroscopy, HPLC retention time shifts, and mass spectrometry. Include controls for oxidative and hydrolytic degradation .

Q. What in vitro assays are most suitable for preliminary assessment of this compound’s bioactivity?

Methodological Answer: Use cell-based assays (e.g., cytotoxicity via MTT assay, anti-inflammatory activity via TNF-α/IL-6 quantification) with appropriate positive/negative controls. Standardize cell lines, culture conditions, and compound concentrations to minimize variability. Dose-response curves and IC50 calculations are critical for quantitative analysis .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?

Methodological Answer: Apply triangulation by integrating results from orthogonal methods (e.g., gene expression profiling, proteomics, and molecular docking). Use systematic review frameworks to assess study heterogeneity (e.g., variations in model systems, dosing regimens). Employ meta-analysis tools to quantify effect sizes and identify bias .

Q. What experimental designs are optimal for studying this compound’s structure-activity relationships (SAR)?

Methodological Answer: Synthesize analogs with targeted modifications (e.g., hydroxylation, methylation) and test them in parallel using high-throughput screening. Apply QSAR modeling to correlate structural features with bioactivity. Validate predictions with in vitro/in vivo assays and crystallographic data .

Q. How should researchers address discrepancies in this compound’s pharmacokinetic profiles across species?

Methodological Answer: Perform interspecies scaling using allometric principles and physiologically based pharmacokinetic (PBPK) modeling. Account for metabolic differences via liver microsome assays (human vs. rodent CYP450 isoforms). Validate findings with in vivo bioavailability studies and compartmental modeling .

Methodological and Analytical Challenges

Q. What strategies mitigate batch-to-batch variability in this compound production for preclinical studies?

Methodological Answer: Implement Good Laboratory Practices (GLP) for synthesis and purification. Use validated analytical methods (e.g., HPLC-DAD) for batch certification. Document critical quality attributes (CQAs) such as enantiomeric purity and residual solvents .

Q. How can multi-omics approaches elucidate this compound’s polypharmacology?

Methodological Answer: Integrate transcriptomics (RNA-seq), metabolomics (LC-MS), and phosphoproteomics data using pathway enrichment tools (e.g., KEGG, Reactome). Apply machine learning algorithms to identify hub targets and off-pathway effects. Cross-validate with CRISPR-Cas9 knockout models .

Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity of this compound?

Methodological Answer: Use nonlinear regression models (e.g., Hill equation) to estimate LD50/LC50. Apply Bayesian hierarchical models for small-sample studies. Include sensitivity analyses to assess confounding variables (e.g., animal weight, sex) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical compliance in this compound’s in vivo studies?

Methodological Answer: Adhere to ARRIVE guidelines for experimental design and reporting. Obtain ethics committee approval for animal welfare protocols (e.g., pain/distress minimization). Include power analysis to justify sample sizes and avoid unnecessary replication .

Q. What steps enhance reproducibility when replicating this compound’s reported biological effects?

Methodological Answer: Share raw data and protocols via open-access platforms (e.g., Zenodo). Use standardized cell lines (e.g., ATCC-certified) and reference compounds. Publish negative results to reduce publication bias .

Data Presentation and Reporting Standards

Q. How should researchers present conflicting spectral data for this compound in publications?

Methodological Answer: Disclose all raw spectral files (e.g., NMR FID, LC-MS chromatograms) in supplementary materials. Annotate peaks with δ/ppm values and coupling constants. Compare with published reference data and discuss possible isomers/contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terrequinone A
Reactant of Route 2
Terrequinone A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.